molecular formula C20H30NO14P B12749821 Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester CAS No. 155919-85-0

Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester

Cat. No.: B12749821
CAS No.: 155919-85-0
M. Wt: 539.4 g/mol
InChI Key: KUVRPNNNWCCTBU-HHEFSXOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester typically involves the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl with appropriate phosphoramidic acid derivatives under controlled conditions. One efficient method involves microwave-assisted heating, which has been shown to be both efficient and convenient .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets

Properties

CAS No.

155919-85-0

Molecular Formula

C20H30NO14P

Molecular Weight

539.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[bis(oxiran-2-ylmethoxy)phosphorylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H30NO14P/c1-10(22)27-9-16-17(32-11(2)23)18(33-12(3)24)19(34-13(4)25)20(35-16)21-36(26,30-7-14-5-28-14)31-8-15-6-29-15/h14-20H,5-9H2,1-4H3,(H,21,26)/t14?,15?,16-,17-,18+,19-,20-,36?/m1/s1

InChI Key

KUVRPNNNWCCTBU-HHEFSXOMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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